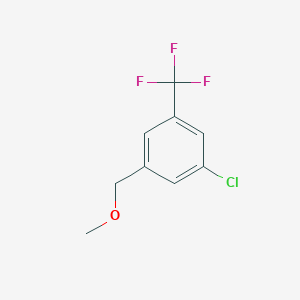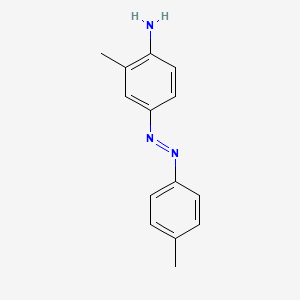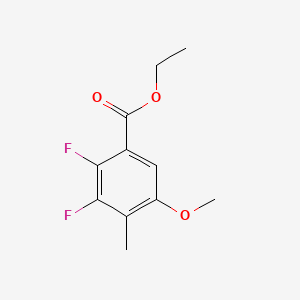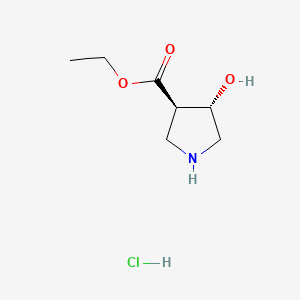![molecular formula C46H68NO2PS B14019995 (R)-N-[(S)-[2-[Di(adamantan-1-yl)phosphino]phenyl](3,5-di-tert-butyl-4-methoxyphenyl)methyl]-2-methylpropane-2-sulfinamide](/img/structure/B14019995.png)
(R)-N-[(S)-[2-[Di(adamantan-1-yl)phosphino]phenyl](3,5-di-tert-butyl-4-methoxyphenyl)methyl]-2-methylpropane-2-sulfinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-N-[(S)-2-[Di(adamantan-1-yl)phosphino]phenylmethyl]-2-methylpropane-2-sulfinamide is a complex organic compound known for its unique structural features and potential applications in various fields. This compound is characterized by the presence of adamantyl groups, a phosphino group, and a sulfinamide moiety, making it a versatile molecule in synthetic chemistry and catalysis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-[(S)-2-[Di(adamantan-1-yl)phosphino]phenylmethyl]-2-methylpropane-2-sulfinamide typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The process often starts with the preparation of the adamantyl phosphine derivative, followed by the introduction of the phenyl group and the sulfinamide moiety. Reaction conditions such as temperature, solvent, and catalysts are carefully optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The choice of equipment and process parameters is crucial to ensure consistent quality and scalability. Advanced techniques such as automated synthesis and real-time monitoring can be employed to enhance efficiency and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
®-N-[(S)-2-[Di(adamantan-1-yl)phosphino]phenylmethyl]-2-methylpropane-2-sulfinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinamide group to amines.
Substitution: The adamantyl and phenyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation efficiently.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the sulfinamide group yields sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the adamantyl or phenyl rings.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-N-[(S)-2-[Di(adamantan-1-yl)phosphino]phenylmethyl]-2-methylpropane-2-sulfinamide is used as a ligand in transition metal catalysis. Its unique structure allows for the formation of stable complexes with metals, enhancing catalytic activity and selectivity in various reactions, including hydrogenation and cross-coupling.
Biology and Medicine
In biology and medicine, this compound has potential applications as a chiral auxiliary in asymmetric synthesis. Its ability to induce chirality in target molecules makes it valuable in the synthesis of pharmaceuticals and biologically active compounds.
Industry
In the industrial sector, ®-N-[(S)-2-[Di(adamantan-1-yl)phosphino]phenylmethyl]-2-methylpropane-2-sulfinamide is used in the production of advanced materials and specialty chemicals. Its role as a catalyst or intermediate in chemical processes contributes to the development of high-performance products.
Wirkmechanismus
The mechanism of action of ®-N-[(S)-2-[Di(adamantan-1-yl)phosphino]phenylmethyl]-2-methylpropane-2-sulfinamide involves its interaction with molecular targets such as transition metals. The phosphino group coordinates with metal centers, forming stable complexes that facilitate catalytic reactions. The sulfinamide moiety can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Di(adamantan-1-yl)phosphino derivatives: These compounds share the adamantyl phosphine structure but differ in the substituents on the phenyl ring.
Sulfinamide derivatives: Compounds with similar sulfinamide groups but different phosphine or phenyl substituents.
Uniqueness
®-N-[(S)-2-[Di(adamantan-1-yl)phosphino]phenylmethyl]-2-methylpropane-2-sulfinamide stands out due to its combination of adamantyl, phosphino, and sulfinamide groups. This unique structure imparts distinct properties, such as enhanced stability, reactivity, and selectivity in catalytic processes, making it a valuable compound in various scientific and industrial applications.
Eigenschaften
Molekularformel |
C46H68NO2PS |
|---|---|
Molekulargewicht |
730.1 g/mol |
IUPAC-Name |
(R)-N-[(S)-[2-[bis(1-adamantyl)phosphanyl]phenyl]-(3,5-ditert-butyl-4-methoxyphenyl)methyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C46H68NO2PS/c1-42(2,3)37-21-35(22-38(41(37)49-10)43(4,5)6)40(47-51(48)44(7,8)9)36-13-11-12-14-39(36)50(45-23-29-15-30(24-45)17-31(16-29)25-45)46-26-32-18-33(27-46)20-34(19-32)28-46/h11-14,21-22,29-34,40,47H,15-20,23-28H2,1-10H3/t29?,30?,31?,32?,33?,34?,40-,45?,46?,50?,51+/m0/s1 |
InChI-Schlüssel |
IXCFGONIVUSMBC-QLZDGZOCSA-N |
Isomerische SMILES |
CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)[C@@H](C2=CC=CC=C2P(C34CC5CC(C3)CC(C5)C4)C67CC8CC(C6)CC(C8)C7)N[S@](=O)C(C)(C)C |
Kanonische SMILES |
CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)C(C2=CC=CC=C2P(C34CC5CC(C3)CC(C5)C4)C67CC8CC(C6)CC(C8)C7)NS(=O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-(Methoxy-methyl-carbamoyl)-bicyclo[2.2.2]oct-1-yl]-carbamic acid tert-butyl ester](/img/structure/B14019925.png)

![1-[2-[2-(4-Bromophenyl)ethynyl]phenyl]-2,3-butadien-1-one](/img/structure/B14019942.png)
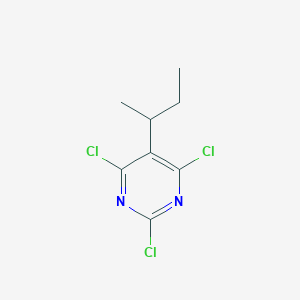
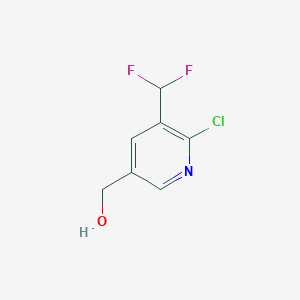
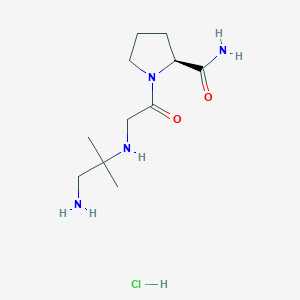
![(1R,3R,4R,5S)-2-Tert-butoxycarbonyl-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B14019970.png)
![rel-(1S,4S)-2-Benzyl-5-(tert-butoxycarbonyl)-2,5-diazabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B14019971.png)
